

Executive Summary: The Strategic Imperative of AS1975063

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Compound of Interest

Compound Name:	AS1975063
CAS No.:	955925-61-8
Cat. No.:	B605609

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AS1975063 represents a pivotal tool compound in the investigation of Free Fatty Acid Receptor 1 (FFAR1/GPR40) agonism for Type 2 Diabetes Mellitus (T2DM). Unlike early-generation sulfonylureas that induce insulin secretion regardless of glucose levels (posing hypoglycemia risks), **AS1975063** enhances Glucose-Dependent Insulin Secretion (GDIS).

However, the GPR40 agonist landscape is marred by the late-stage clinical failure of Fasiglifam (TAK-875) due to drug-induced liver injury (DILI). Therefore, profiling **AS1975063** is not merely about receptor affinity; it is about safety selectivity—specifically distinguishing its on-target efficacy from the off-target inhibition of hepatic transporters (BSEP, MRP2) that doomed its predecessors.

This guide outlines the rigorous selectivity profiling required to validate **AS1975063**, contrasting it with TAK-875 and next-generation analogs like AS2034178.

Compound Profile & Mechanism of Action

AS1975063 functions as a positive allosteric modulator (PAM) or full agonist of GPR40, a Gq-coupled GPCR expressed predominantly in pancreatic

-cells.

- Primary Target: GPR40 (FFAR1).
- Mechanism: Ligand binding triggers

dissociation

PLC

activation

IP

generation

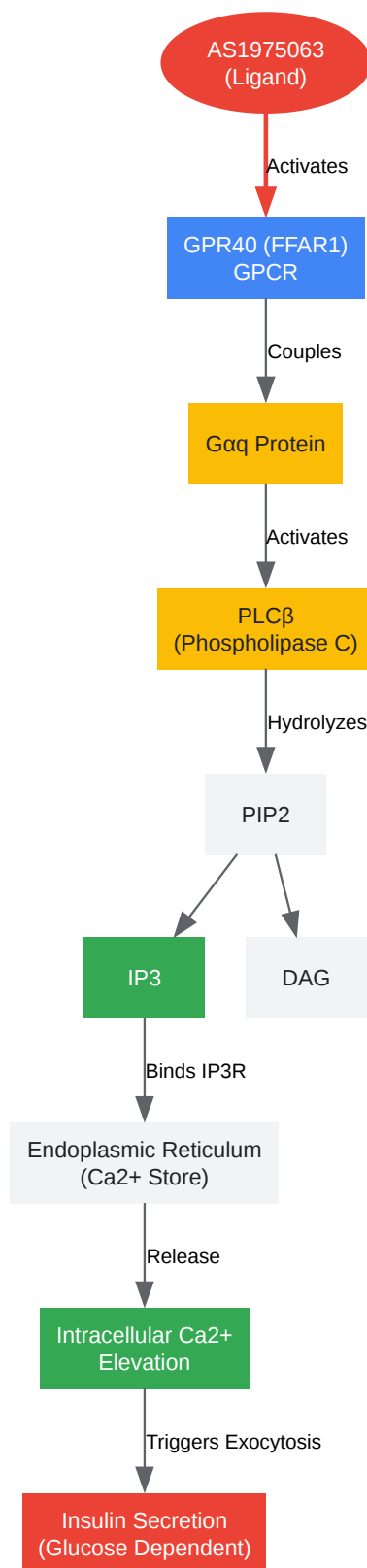
ER Ca

release

Insulin granule exocytosis.

- Key Differentiator: Unlike endogenous long-chain fatty acids (LCFAs), **AS1975063** must demonstrate high selectivity over GPR120 (FFAR4) to avoid confounding anti-inflammatory signals often associated with dual agonism.

GPR40 Signaling Pathway Visualization



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Figure 1: The Gq-coupled signaling cascade initiated by **AS1975063** leading to insulin secretion.

Comparative Selectivity Profiling

To validate **AS1975063**, researchers must benchmark it against the standard (TAK-875) and the optimized lead (AS2034178). The critical parameters are Potency (EC

) and Hepatotoxicity Risk (BSEP IC

).

Table 1: Comparative Performance Metrics

Feature	AS1975063	TAK-875 (Fasiglifam)	AS2034178	Expert Insight
GPR40 Potency (Human)	EC : ~10–50 nM	EC : 14 nM	EC : ~5–10 nM	AS1975063 shows robust potency but slightly lower than the optimized AS2034178.
GPR120 Selectivity	> 100-fold	Moderate (>50-fold)	High (>100-fold)	Critical to rule out GPR120-mediated GLP-1 secretion effects.
BSEP Inhibition (Liver)	Low / Negligible	High (IC ~30 μM)	Negligible	CRITICAL: TAK-875 failed due to BSEP inhibition causing cholestasis. AS1975063 must show clean BSEP profile.
Glucose Lowering (OGTT)	Significant	Significant	Significant	All three effectively lower glucose in diabetic models (e.g., Zucker fatty rats).
Pharmacokinetics ()	Moderate	Long	Optimized	AS2034178 was developed to improve the PK profile of AS1975063.

Data synthesized from Tanaka et al. (2013) and subsequent Astellas pharmacological disclosures.

Experimental Protocols for Selectivity Validation

As a scientist, you cannot rely on vendor data alone. The following protocols are designed to be self-validating systems to confirm the selectivity of **AS1975063**.

Protocol A: GPR40 Functional Specificity (Calcium Flux Assay)

Objective: Quantify GPR40 agonism and rule out false positives.

- Cell Line: CHO-K1 or HEK293 stably expressing human GPR40.
 - Control: Parental cells (Null) to rule out endogenous GPCR activity.
- Reagent: FLIPR Calcium 6 Assay Kit (Molecular Devices).
- Workflow:
 - Seed cells at 10,000/well in 384-well black-wall plates. Incubate overnight.
 - Load cells with Calcium 6 dye for 2 hours at 37°C.
 - Compound Addition: Add **AS1975063** (1 nM – 10 µM dose response).
 - Measurement: Monitor fluorescence (Ex 485nm / Em 525nm) on FLIPR Tetra.
- Validation Check:
 - Response must be absent in Parental cells.
 - Response must be blocked by a specific GPR40 antagonist (e.g., GW1100, 10 µM).

Protocol B: The "Safety Screen" (BSEP Inhibition)

Objective: Ensure **AS1975063** does not mimic the hepatotoxicity of TAK-875.

- System: Inverted membrane vesicles expressing human BSEP (ABCB11).
- Substrate: [³H]-Taurocholic acid (TCA).
- Method:
 - Incubate vesicles with **AS1975063** (up to 100 μM) and ATP (4 mM).
 - Negative Control:[¹] AMP (non-hydrolyzable).
 - Positive Control: Cyclosporin A or TAK-875 (known inhibitors).
- Readout: Rapid filtration and scintillation counting of trapped [³H]-TCA.
- Success Criteria: IC

> 100 μM indicates a low risk of drug-induced cholestasis.

Protocol C: Selectivity Against GPR120 (FFAR4)

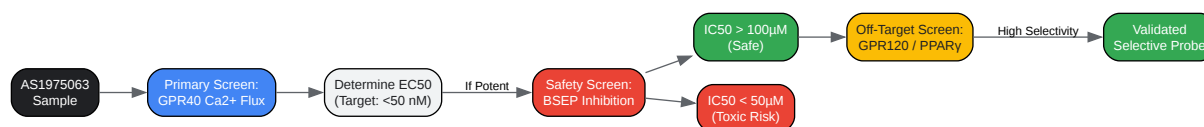
Objective: Distinguish between FFAR1 and FFAR4 activity.

- Cell Line: U2OS cells expressing GPR120 (recruit -arrestin).
- Assay: PathHunter®

-Arrestin recruitment assay (DiscoverX).
- Rationale: GPR120 signaling strongly biases toward -arrestin recruitment.
- Data Interpretation: If **AS1975063** shows <10% activity at 10 μM compared to a reference GPR120 agonist (e.g., TUG-891), it is considered selective.

Selectivity Profiling Workflow

The following diagram illustrates the decision tree for validating **AS1975063**, prioritizing safety markers early in the process.



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Figure 2: Logical workflow for validating **AS1975063**, emphasizing the critical BSEP safety checkpoint.

References

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